molecular formula C15H11ClN4O2 B2425413 4-chloro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)picolinamide CAS No. 1207022-30-7

4-chloro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)picolinamide

Cat. No.: B2425413
CAS No.: 1207022-30-7
M. Wt: 314.73
InChI Key: QUKBKRSDHVDELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)picolinamide is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocycle, a scaffold noted in medicinal chemistry for its potential in central nervous system (CNS) and anticancer research . Compounds with the 1,2,4-oxadiazole structure have been investigated as positive allosteric modulators (PAMs) for metabotropic glutamate receptor 5 (mGlu5), a key target in developing novel treatments for psychiatric and neurological disorders such as schizophrenia . In this context, such molecules can enhance receptor activity in the presence of glutamate, offering a more nuanced approach to modulating neural circuits compared to direct agonists . Alternatively, 1,2,4-oxadiazole derivatives have demonstrated significant antiproliferative activity in various cancer cell lines, making them promising scaffolds for the development of new anticancer agents . The specific structural features of this compound—including the picolinamide group and chlorophenyl substitution—suggest it is a candidate for high-throughput screening and hit-to-lead optimization campaigns. Researchers are encouraged to explore its mechanism of action, selectivity, and efficacy in relevant biological models. This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2/c16-11-6-7-17-12(8-11)15(21)18-9-13-19-14(20-22-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKBKRSDHVDELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=NC=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amidoximes with Carboxylic Acid Derivatives

A widely adopted method involves the reaction of amidoximes with activated carboxylic acids. For example, benzamidoxime reacts with 4-chloropicolinic acid chloride in the presence of a coupling agent like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), followed by cyclodehydration using phosphorus oxychloride (POCl₃).

$$
\text{Benzamidoxime} + \text{4-Chloropicolinic acid chloride} \xrightarrow{\text{EDC·HCl, DCM}} \text{Intermediate} \xrightarrow{\text{POCl}_3} \text{1,2,4-Oxadiazole}
$$

Optimization Insight :

  • Solvent choice (dichloromethane vs. THF) impacts reaction kinetics, with DCM favoring faster cyclization.
  • Excess POCl₃ (1.5 equiv.) ensures complete dehydration, achieving yields >75%.

Hydrazide-Based Cyclocondensation

Alternative approaches utilize hydrazides, as demonstrated by Srivastava et al.. 4-Chloropicolinohydrazide reacts with phenyl cyanamide under acidic conditions to form the oxadiazole ring.

$$
\text{4-Chloropicolinohydrazide} + \text{Phenyl cyanamide} \xrightarrow{\text{HCl, EtOH}} \text{1,2,4-Oxadiazole}
$$

Key Data :

Condition Yield (%) Purity (HPLC)
Ethanol, reflux, 6h 68 98.5
Acetic acid, 80°C 72 99.1

Coupling Strategies for Methylene Bridge Installation

Mannich Reaction

The methylene linker is introduced via a Mannich reaction between 5-amino-3-phenyl-1,2,4-oxadiazole and formaldehyde , followed by amidation with 4-chloropicolinic acid chloride.

$$
\text{5-Amino-oxadiazole} + \text{HCHO} \rightarrow \text{Aminomethyl intermediate} \xrightarrow{\text{4-Chloropicolinoyl chloride}} \text{Target compound}
$$

Challenges :

  • Over-alkylation can occur without strict temperature control (<0°C).
  • Use of trimethylamine as a base minimizes side reactions.

Reductive Amination

An alternative employs reductive amination of 5-formyl-3-phenyl-1,2,4-oxadiazole with ammonium acetate and sodium cyanoborohydride, though this method yields <60% due to imine instability.

Industrial-Scale Considerations from Patent Literature

Patent CN104557689B highlights critical adaptations for scalability:

  • Salt Formation : Isolating intermediates as hydrochlorides improves crystallinity and purity.
  • Solvent Recycling : Dichloromethane is recovered via distillation, reducing costs.
  • Crystallization Conditions :
    • Acetone/water (3:1 v/v) yields monohydrate forms with 99.9% purity.
    • Residual metal content <10 ppm ensures pharmaceutical compliance.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (d, J=5.1 Hz, 1H, pyridine-H), 7.85–7.45 (m, 5H, phenyl-H), 4.75 (s, 2H, CH₂).
  • HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O).

Purity Optimization

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:2) removes unreacted hydrazides.
  • Recrystallization : Ethanol/water (1:1) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the chloro group can yield various substituted picolinamide derivatives, while oxidation of the oxadiazole ring can lead to the formation of oxadiazole N-oxides .

Scientific Research Applications

Pharmacological Properties

1. Metabotropic Glutamate Receptor Modulation

One of the primary applications of 4-chloro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)picolinamide is its role as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4). Research has shown that derivatives of 1,2,4-oxadiazole compounds can enhance the activity of mGlu4 receptors without affecting other subtypes such as mGlu1, mGlu2, and mGlu5. The compound exhibits an EC50 range between 282–656 nM, indicating its potency in modulating receptor activity .

2. Anxiolytic and Antipsychotic Properties

In vivo studies have demonstrated that certain derivatives of 1,2,4-oxadiazole compounds, including this compound, exhibit significant anxiolytic and antipsychotic-like effects. These effects were evaluated using various animal models such as the stress-induced hyperthermia (SIH) and the DOI-induced head twitch test. Notably, some derivatives showed effects comparable to established antipsychotic medications like clozapine .

Case Studies and Research Findings

Case Study 1: Efficacy in Animal Models

A study conducted on male Albino Swiss mice demonstrated that the compound reached a maximum brain concentration of approximately 949.76 ng/mL after intraperitoneal administration. This bioavailability supports its potential for therapeutic use in conditions requiring modulation of glutamatergic signaling .

Case Study 2: Structure–Activity Relationship

Research into the structure–activity relationship (SAR) of various oxadiazole derivatives revealed that modifications to the picolinamide structure significantly influenced their pharmacological activity. For instance, changes in substituents on the aryl ring were found to enhance the potency and selectivity for mGlu4 receptors .

Summary Table of Key Research Findings

Study Compound Target Activity Key Findings
Study A4-chloro-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl)picolinamidemGlu4 receptorPositive allosteric modulatorEC50 = 282–656 nM; significant anxiolytic effects
Study BDerivative variantsmGlu receptor subtypesSelective modulationEnhanced potency compared to standard modulators
Study CIn vivo testingCNS modelsAnxiolytic/antipsychotic-like effectsComparable efficacy to clozapine

Mechanism of Action

The mechanism of action of 4-chloro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)picolinamide involves its interaction with specific molecular targets and pathways:

Biological Activity

4-Chloro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)picolinamide is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C15H11ClN4O2
  • Molecular Weight : 314.72 g/mol

Biological Activity Overview

The biological activities of this compound are primarily linked to its structural characteristics that allow it to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives in cancer therapy. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Enzymes : Oxadiazoles can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Targeting Growth Factors : These compounds can also interfere with growth factor signaling pathways that are crucial for tumor growth .

The anticancer activity of this compound may involve:

  • Cytotoxicity : Inducing apoptosis in cancer cells through the activation of intrinsic pathways.
  • Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
  • Inhibition of Tumor Angiogenesis : Reducing blood supply to tumors by inhibiting angiogenic factors.

Case Studies and Research Findings

Several studies have demonstrated the efficacy of oxadiazole derivatives in various cancer types:

StudyCompound TestedCancer TypeKey Findings
1,3,4-Oxadiazole derivativesVariousSignificant cytotoxicity against multiple cancer cell lines.
Peptidomimetic inhibitors with oxadiazole coresPD-L1 expressing tumorsEnhanced immune response in mouse models.
Similar oxadiazole compoundsBreast CancerInhibition of tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is highly influenced by their structural modifications:

  • Substituents at various positions on the oxadiazole ring can enhance or reduce activity.
  • Modifications that improve solubility and bioavailability are critical for therapeutic efficacy.

Q & A

Q. What are the key synthetic pathways for 4-chloro-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)picolinamide, and how do reaction conditions influence yield?

Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Cyclization of intermediates to form the 1,2,4-oxadiazole ring (critical for bioactivity).
  • Coupling reactions between the picolinamide and oxadiazole moieties, often using DMF as a solvent and bases like NaHCO₃ or K₂CO₃ to deprotonate intermediates .
  • Temperature control (e.g., reflux in chlorobenzene at 120–140°C) to optimize bond formation and minimize side products .

Q. Key Variables :

ParameterImpact on YieldExample from Literature
Base choiceK₂CO₃ improves oxadiazole ring closure vs. NaOH, which may hydrolyze intermediates
Solvent polarityPolar aprotic solvents (DMF) enhance nucleophilic substitution rates
Reaction timeExtended reflux (30+ hours) required for complete coupling in chlorobenzene

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR identifies substitution patterns (e.g., chlorine at C4 of picolinamide, phenyl group on oxadiazole) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic regions.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₇H₁₂ClN₄O₂) .
  • HPLC-PDA : Validates purity (>95%) and detects trace byproducts from incomplete coupling .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s bioactivity against specific pathogens?

Methodological Answer :

  • Target Selection : Prioritize enzymes/receptors with structural homology to known oxadiazole-binding proteins (e.g., viral proteases, bacterial efflux pumps) .
  • Assay Design :
    • Enzyme inhibition : Use fluorescence-based assays (e.g., FRET for protease activity).
    • Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains .
  • Controls : Include structurally related analogs (e.g., 3-aryl-1,2,4-oxadiazoles) to establish structure-activity relationships (SAR) .

Q. How can contradictory reports about biological activity be resolved?

Methodological Answer : Contradictions often arise from differences in:

  • Assay conditions (e.g., pH, solvent/DMSO concentration affecting compound solubility) .
  • Cell lines/microbial strains (e.g., efflux pump overexpression in resistant strains).

Q. Resolution Strategies :

FactorActionable StepExample
SolubilityUse standardized DMSO stocks (<1% v/v) and confirm solubility via dynamic light scattering
Strain variabilityTest across isogenic strains (e.g., S. aureus with/without NorA efflux pumps)

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to conserved pockets (e.g., rhinovirus 3C protease active site) .
  • MD Simulations : Assess binding stability over 100+ ns trajectories (GROMACS/AMBER) .
  • Pharmacophore Mapping : Align with known inhibitors (e.g., pyridinyl/oxadiazole motifs in antiviral agents) .

Q. What strategies optimize pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

Methodological Answer :

  • LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -NH₂) to reduce LogP >3, improving aqueous solubility .
  • Metabolite Identification : Use liver microsomes + LC-MS to detect oxidative/N-dealkylation hotspots .
  • Pro-drug Design : Mask polar groups (e.g., esterify carboxylates) for enhanced membrane permeability .

Q. How can structure-activity relationship (SAR) studies guide the development of analogs?

Methodological Answer : Key Modifications and Effects :

Structural ChangeObserved ImpactSource
Chlorine → Fluorine at picolinamide C4Improved metabolic stability but reduced potency
Methylation of oxadiazole N3Enhanced selectivity for fungal CYP51 vs. human isoforms
Replacement of phenyl with pyridinylIncreased solubility without loss of activity

Data Contradiction Analysis Example
Issue : Conflicting reports on antifungal activity against C. albicans.
Root Cause :

  • Strain-specific resistance mechanisms (e.g., upregulated efflux pumps in clinical isolates).
    Solution :
  • Combine compound with efflux pump inhibitors (e.g., reserpine) to isolate target-specific effects .

Q. Table 1: Comparative Synthesis Conditions

StepReagents/ConditionsYield (%)Source
Oxadiazole formationDMF, K₂CO₃, 80°C65–70
Picolinamide couplingChlorobenzene, 30h reflux82

Q. Table 2: Bioactivity of Structural Analogs

AnalogModificationBioactivity (IC₅₀, μM)Source
4-Chloro-N-methylpicolinamideMethylamide12.4 (Rhinovirus 3C protease)
3-Phenyl-1,2,4-oxadiazoleUnsubstituted oxadiazoleInactive

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.